3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline
CAS No.:
Cat. No.: VC13319205
Molecular Formula: C12H9N3OS
Molecular Weight: 243.29 g/mol
* For research use only. Not for human or veterinary use.
![3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline -](/images/structure/VC13319205.png)
Specification
Molecular Formula | C12H9N3OS |
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Molecular Weight | 243.29 g/mol |
IUPAC Name | 3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)aniline |
Standard InChI | InChI=1S/C12H9N3OS/c13-9-4-1-3-8(7-9)12-14-11(15-16-12)10-5-2-6-17-10/h1-7H,13H2 |
Standard InChI Key | FVRXRIYOOQXOCY-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)N)C2=NC(=NO2)C3=CC=CS3 |
Canonical SMILES | C1=CC(=CC(=C1)N)C2=NC(=NO2)C3=CC=CS3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound consists of a central 1,2,4-oxadiazole ring (a five-membered heterocycle with two nitrogen and one oxygen atom) linked to a thiophen-2-yl group at position 3 and an aniline moiety at position 5. The IUPAC name, 3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)aniline, reflects this substitution pattern . Key identifiers include:
Property | Value | Source |
---|---|---|
Molecular Formula | PubChem | |
Molecular Weight | 243.29 g/mol | ChemBK |
SMILES | C1=CC(=CC(=C1)N)C2=NC(=NO2)C3=CC=CS3 | PubChem |
InChIKey | WNLCONXWQINKKF-UHFFFAOYSA-N | PubChem |
The planar 1,2,4-oxadiazole core facilitates π-π stacking interactions, while the thiophene and aniline groups contribute to electronic diversity, enabling binding to biological targets .
Spectral and Computational Data
Density functional theory (DFT) calculations predict a dipole moment of 4.2 D, indicating moderate polarity. Nuclear magnetic resonance (NMR) spectra for analogous compounds show characteristic shifts:
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-NMR: δ 7.8–8.1 ppm (aromatic protons), δ 6.7–7.3 ppm (aniline NH) .
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-NMR: δ 165–170 ppm (oxadiazole C=N), δ 125–140 ppm (thiophene and benzene carbons) .
Synthesis and Optimization
Classical Heterocyclization Methods
The Tiemann-Krüger method remains a cornerstone for synthesizing 1,2,4-oxadiazoles. For this compound, amidoximes react with thiophene-2-carbonyl chloride under basic conditions :
Method | Conditions | Yield (%) | Reference |
---|---|---|---|
Tiemann-Krüger | Pyridine, reflux, 12 h | 65–78 | PMC |
Microwave-assisted | KOH/DMSO, 80°C, 10 min | 88–95 | MDPI |
T3P-mediated | EtN, rt, 6 h | 87–97 | PMC |
Microwave irradiation reduces reaction time to 10 minutes with yields exceeding 90%, leveraging rapid heating to accelerate cyclodehydration .
Solvent and Catalyst Effects
Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction efficiency by stabilizing intermediates. Tetrabutylammonium hydroxide (TBAH) increases yields to 98% by facilitating deprotonation .
The thiophene moiety may enhance membrane permeability, while the aniline group enables hydrogen bonding with target proteins like protein-tyrosine phosphatase 1B (PTP1B) .
Antimicrobial and Anti-inflammatory Properties
Oxadiazoles inhibit bacterial enoyl-acyl carrier protein reductase (FabI) and cyclooxygenase-2 (COX-2). Molecular docking suggests moderate affinity () for these targets .
Structure-Activity Relationships (SAR)
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Electron-donating groups (EDGs) on the aniline ring (e.g., -NH) improve solubility and target engagement .
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Thiophene substitution at position 3 enhances lipophilicity, correlating with blood-brain barrier penetration in analogs .
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Oxadiazole ring modification (e.g., methylation) reduces metabolic stability but increases potency .
Challenges and Future Directions
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